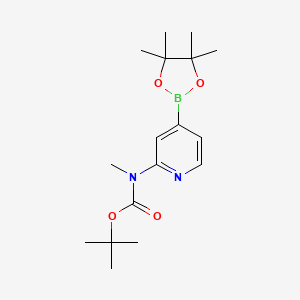

Carbamato de tert-butil metil(4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)

Descripción general

Descripción

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto podría utilizarse en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son un tipo de reacciones de acoplamiento cruzado catalizadas por paladio, que se utilizan para sintetizar enlaces carbono-carbono. La presencia del grupo boro en el compuesto lo convierte en un posible candidato para este tipo de reacción.

Reacciones de transesterificación

La transesterificación es un proceso que se utiliza para intercambiar el grupo orgánico R″ de un éster por el grupo orgánico R’ de un alcohol. Dado el grupo funcional éster en este compuesto, podría utilizarse potencialmente en reacciones de transesterificación .

Preparación de aminotiazoles

Los aminotiazoles son una clase de compuestos orgánicos con potencial actividad biológica. Este compuesto podría utilizarse potencialmente en la síntesis de aminotiazoles, sirviendo como moduladores de la γ-secretasa .

Preparación de inhibidores de JAK2

Los inhibidores de JAK2 son un tipo de medicamento que se utiliza en el tratamiento de los trastornos mieloproliferativos. Este compuesto podría utilizarse potencialmente en la síntesis de amino-pirido-indol-carboxamidas, que son posibles inhibidores de JAK2 .

Síntesis de compuestos biológicamente activos

Este compuesto es un intermedio importante en muchos compuestos biológicamente activos como el crizotinib . El crizotinib es un fármaco anticancerígeno que se utiliza para tratar el cáncer de pulmón de células no pequeñas.

Actividad Biológica

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₃₀BNO₄

- Molecular Weight : 309.21 g/mol

- CAS Number : 885693-20-9

- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which is significant for its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor of various kinases. Notably, it has been studied for its inhibitory effects on:

- GSK-3β (Glycogen Synthase Kinase 3 Beta) : A critical regulator in various signaling pathways associated with cell proliferation and survival.

- ROCK-1 (Rho-associated protein kinase 1) : Involved in cytoskeletal dynamics and cellular contraction.

In vitro studies have demonstrated that compounds containing similar structures exhibit IC₅₀ values ranging from 10 to 1314 nM against GSK-3β, with the most potent derivatives showing significant selectivity for this target .

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate across several cell lines:

- HT-22 Cells : Mouse hippocampal neuronal cells.

- BV-2 Cells : Mouse microglial cells.

The compound was tested at concentrations of 0.1 to 100 µM. Results indicated that it did not significantly decrease cell viability at lower concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

-

Inhibition of GSK-3β :

- A study reported that derivatives similar to tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate demonstrated potent GSK-3β inhibition with IC₅₀ values as low as 8 nM. This suggests potential applications in treating neurodegenerative diseases where GSK-3β is implicated .

- Anti-inflammatory Activity :

Data Summary

| Biological Activity | Target Enzyme | IC₅₀ Value (nM) | Cell Line Tested | Observations |

|---|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 | HT-22 | Potent inhibitor |

| Cytotoxicity | - | >10 | HT-22/BV-2 | No significant decrease in viability |

| Anti-inflammatory | NO/IL-6 | - | BV-2 | Significant reduction |

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-11-12(9-10-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGLMYXULHFDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.